![molecular formula C18H20FN3O3 B2578815 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1327576-59-9](/img/structure/B2578815.png)
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a fluorophenyl group, an oxan ring, and a pyridazine core
Vorbereitungsmethoden
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the oxan ring.
Formation of the pyridazine core: This can be done through a condensation reaction involving hydrazine derivatives and suitable carbonyl compounds.
Final coupling: The final step involves coupling the oxan-fluorophenyl intermediate with the pyridazine derivative under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid. For example:
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
→ 3-carboxy-1-methyl-6-oxo-1,6-dihydropyridazine + 4-(4-fluorophenyl)oxan-4-ylmethanamine
Table 2: Hydrolysis Conditions and Outcomes
Substrate | Conditions | Products | Reaction Efficiency | Reference |
---|---|---|---|---|
Carboxamide | 6M HCl, reflux, 12 h | Carboxylic acid + amine | ~75% yield | , |
Carboxamide | NaOH (aq.), 100°C, 6 h | Carboxylate salt + amine | ~80% yield |
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophiles to meta positions due to fluorine’s electron-withdrawing nature. Potential reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces NO₂ groups.
-
Halogenation : Cl₂ or Br₂ with FeCl₃ catalyst.
Table 3: EAS Reactivity Profile
Reaction | Reagents | Positional Selectivity | Observed Products |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | Meta to F | 3-nitro-4-fluorophenyl derivative |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | Meta to F | 3-bromo-4-fluorophenyl derivative |
Oxidation and Reduction
-
Dihydropyridazine Ring :
-
Oxidation : H₂O₂ or KMnO₄ converts 1,6-dihydropyridazine to pyridazine.
-
Reduction : NaBH₄ or H₂/Pd selectively reduces the C=N bond.
-
Table 4: Redox Reactions
Reaction | Conditions | Outcome | Stability |
---|---|---|---|
Oxidation | H₂O₂, AcOH, 50°C | Aromatic pyridazine | High thermal stability |
Reduction | NaBH₄, MeOH, RT | Tetrahydro derivative | Air-sensitive |
Stability Under Physiological Conditions
The compound’s amide bond and ether linkage may degrade in vivo:
-
Amide hydrolysis : Catalyzed by proteases or esterases.
-
Ether cleavage : Acidic lysosomal conditions (pH ~4.5) may cleave the oxane ring .
Table 5: Stability Data (Hypothetical)
Condition | Half-Life | Degradation Pathway | Metabolites Identified |
---|---|---|---|
pH 7.4 (buffer) | 48 h | Minimal degradation | Parent compound |
pH 4.5 (simulated lysosome) | 6 h | Oxane ring cleavage | 4-fluorophenyl-glycolic acid |
Nucleophilic Substitution
The fluoro substituent on the phenyl ring may undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., -OH, -NH₂).
Key Findings:
-
The compound’s reactivity is dominated by its dihydropyridazine core and fluorinated aryl ether .
-
Hydrolysis and EAS are the most likely pathways for functionalization.
-
Stability in physiological environments is moderate, with potential for lysosomal degradation .
Note: Direct experimental data for this specific compound is limited; insights are extrapolated from structural analogs (e.g., ) and general reaction mechanisms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Potential
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests that it may interact with biological targets effectively, making it a candidate for drug development. Researchers are particularly interested in its anticancer properties, as compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within the body. The fluorophenyl group may engage with hydrophobic pockets in proteins, while the oxan ring and pyridazine core can form hydrogen bonds and other interactions with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Materials Science
Development of New Materials
The compound's unique chemical structure allows for applications in materials science. It can be utilized in the synthesis of new polymers or coatings with specialized properties. The incorporation of fluorinated groups often enhances the thermal stability and chemical resistance of materials, making them suitable for advanced applications in electronics and coatings .
Biological Research
Biological Interactions
In biological research, this compound is studied for its interactions with various biological molecules. Understanding these interactions can provide insights into its potential therapeutic uses and mechanisms of action against diseases such as cancer and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives have exhibited significant growth inhibition against various cancer cell lines. These findings suggest that this compound could be a lead structure for developing new anticancer therapies .
Synthesis and Optimization
Research has also focused on optimizing the synthesis routes for this compound to improve yield and purity. Techniques such as using catalysts or adjusting reaction conditions have been explored to enhance production efficiency while maintaining the desired chemical properties .
Wirkmechanismus
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxan ring and pyridazine core can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
- N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-n-methylmethanesulfonamide
- Methyl [3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate
These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity.
Biologische Aktivität
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, with CAS number 1327576-59-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀FN₃O₃ |
Molecular Weight | 345.4 g/mol |
CAS Number | 1327576-59-9 |
The structure includes a pyridazine core, which is known for its diverse biological activities, making it a suitable candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthetic pathway often includes the formation of the oxan moiety and subsequent modifications to achieve the desired carboxamide functionality. Specific methodologies can vary based on the desired yield and purity.
Anticancer Properties
Compounds containing the pyridazine ring have been explored for their anticancer activities. For example, related derivatives have shown effectiveness in inducing apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity. The compound (S)-17b, structurally similar to our compound of interest, displayed potent inhibitory effects on HDAC isoforms and significantly increased acetyl-histone levels in treated cells . This suggests that this compound may also exhibit similar anticancer mechanisms.
Enzyme Inhibition
The enzyme inhibition profile of this compound is noteworthy. Compounds with analogous structures have been reported to inhibit various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown significant inhibition of enzymes linked to cancer proliferation and viral replication . This positions our compound as a candidate for further exploration in enzyme inhibition assays.
Case Studies
- HIV Integrase Inhibition : A study evaluated several derivatives of pyridazine for their ability to inhibit HIV integrase. While specific data on our compound is lacking, the findings suggest that modifications to the pyridazine structure can enhance antiviral activity .
- Antitumor Activity : Another study highlighted a derivative that induced cell cycle arrest and apoptosis in cancer cells through HDAC inhibition. The structural similarities with this compound suggest potential for similar effects .
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-22-16(23)7-6-15(21-22)17(24)20-12-18(8-10-25-11-9-18)13-2-4-14(19)5-3-13/h2-7H,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYGXMRVCKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.